
4-Bromo-2,6-diisopropylphenol
Overview
Description
4-Bromo-2,6-diisopropylphenol (CAS No. 2432-03-3) is a brominated phenolic compound characterized by its molecular formula C₁₂H₁₇BrO and molecular weight of 257.167 g/mol . The compound features a central phenol ring substituted with bromine at the para position and isopropyl groups at the ortho positions (2 and 6). Its structure imparts steric bulk and lipophilicity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and ligands for coordination chemistry.
The synthesis of this compound derivatives involves bromination of 2,6-diisopropylaniline using bromine (Br₂) in dichloromethane (DCM) under controlled conditions, followed by quenching with sodium thiosulfate and purification steps . This method highlights its accessibility for scalable production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diisopropyl-phenol typically involves the bromination of 2,6-diisopropylphenol. The reaction is carried out by adding bromine to a solution of 2,6-diisopropylphenol in a suitable solvent, such as carbon disulfide, at a controlled temperature. The reaction proceeds with the formation of the brominated product .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2,6-diisopropyl-phenol can be achieved through continuous reaction processes. These processes often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the bromination reaction can be catalyzed by copper quinolinate and dimethylamino pyridine, which help in reducing the reaction temperature and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-diisopropyl-phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of de-brominated phenol derivatives or reduced phenolic compounds.
Scientific Research Applications
4-Bromo-2,6-diisopropyl-phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diisopropyl-phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-bromo-2,6-diisopropylphenol with structurally related brominated phenols and derivatives:
Compound Name | CAS No. | Molecular Formula | Key Substituents | Applications/Properties |
---|---|---|---|---|
This compound | 2432-03-3 | C₁₂H₁₇BrO | Br (para), isopropyl (ortho) | Synthetic intermediate, ligand |
4-Bromo-2,6-di-tert-butylphenol | 1139-52-2 | C₁₄H₂₁BrO | Br (para), tert-butyl (ortho) | Antioxidant, stabilizer |
4'-Bromo-[1,1'-biphenyl]-2,4-diol | 1418117-89-1 | C₁₂H₁₀BrO₂ | Br (para), biphenyl diol | Coordination chemistry |
2-Bromo-4-chloro-6-[(2,6-diisopropylphenyl)iminomethyl]phenol | 2198-66-5 | C₂₀H₂₃BrClNO | Br, Cl, Schiff base linker | Catalysis, molecular magnetism |
Key Comparisons:
Steric and Electronic Effects: 4-Bromo-2,6-di-tert-butylphenol (CAS 1139-52-2) shares a brominated para position but substitutes ortho positions with tert-butyl groups instead of isopropyl. The tert-butyl groups confer greater steric hindrance and thermal stability, making this compound a preferred antioxidant in polymers . In contrast, this compound offers moderate steric bulk, balancing reactivity and solubility in organic solvents, which is advantageous in catalytic applications .
Functional Group Diversity: The Schiff base derivative 2-bromo-4-chloro-6-[(2,6-diisopropylphenyl)iminomethyl]phenol (CAS 2198-66-5) introduces an imine functional group (-CH=N-) and chlorine substitution. This structural modification enhances its utility in forming metal complexes for catalytic and magnetic studies . 4'-Bromo-[1,1'-biphenyl]-2,4-diol (CAS 1418117-89-1) incorporates a biphenyl backbone, increasing conjugation and rigidity for applications in supramolecular chemistry .
Synthetic Accessibility: this compound is synthesized via direct bromination of 2,6-diisopropylaniline, a straightforward and scalable process . The tert-butyl analogue requires harsher bromination conditions due to the increased steric hindrance of tert-butyl groups, often necessitating elevated temperatures or catalysts .
Commercial Availability: this compound is listed in commercial catalogs (e.g., AK Scientific’s AMTH183) as a high-purity reagent, indicating its industrial relevance . Schiff base derivatives like CAS 2198-66-5 are primarily research-grade compounds, reflecting their niche applications in academic studies .
Research Findings:
- Coordination Chemistry: Schiff base derivatives of brominated phenols exhibit superior metal-binding capabilities compared to non-imine analogues. For example, the title compound in forms stable complexes with transition metals like Cu(II) and Ni(II), enabling applications in catalysis .
- Thermal Stability: Brominated tert-butylphenols (e.g., CAS 1139-52-2) demonstrate higher decomposition temperatures (>250°C) than isopropyl-substituted counterparts due to the stability of tert-butyl groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2,6-diisopropylphenol, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves bromination of 2,6-diisopropylphenol using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization includes temperature control (e.g., 0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC or GC analysis . Steric hindrance from the isopropyl groups necessitates longer reaction times for complete bromination.
Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substitution patterns and confirm bromine placement. For example, the deshielded aromatic protons adjacent to bromine show distinct splitting patterns .
- HPLC/GC : Used for purity assessment, with retention times calibrated against standards. A recovery rate of 87–95% in spiked samples validates method accuracy .
- X-ray Crystallography : Resolves structural ambiguities in derivatives, such as bond angles and dihedral angles influenced by isopropyl groups .
Q. How does steric hindrance from the isopropyl groups influence the compound’s stability and reactivity?
- Methodological Answer : The bulky isopropyl groups reduce electrophilic substitution reactivity at the para position, directing reactions to less hindered sites. Stability studies show that derivatives stored at 0–6°C retain >97% purity over six months, whereas room-temperature storage leads to gradual decomposition . Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) requires palladium catalysts with high steric tolerance, such as SPhos or XPhos ligands.
Advanced Research Questions
Q. How can this compound be utilized in designing Schiff base ligands for coordination chemistry?
- Methodological Answer : The bromine substituent enables functionalization via nucleophilic substitution to introduce imine groups. For example, reacting this compound with a primary amine under reflux in ethanol yields a Schiff base ligand. Crystal structures of such ligands (e.g., CCDC 2236656) reveal distorted tetrahedral geometries when coordinated to metals like Cu(II) or Zn(II), with bond angles critical for catalytic activity .
Q. What methodologies are recommended for detecting trace amounts of this compound in environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is optimal. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, achieving 80–97% recovery rates. For complex matrices (e.g., industrial wastewater), gradient elution with acetonitrile/water (70:30 v/v) improves peak resolution. Method validation follows ICH guidelines, with LOD/LOQ values of 0.1 µg/mL and 0.3 µg/mL, respectively .
Q. How do crystallographic studies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For instance, in Schiff base derivatives, the C-Br bond length (1.89–1.91 Å) and C-O bond (1.36 Å) confirm electronic effects from bromine. Hydrogen bonding networks (e.g., O–H···N interactions) are mapped to explain stability in the solid state .
Q. How can researchers address contradictions in reported physicochemical properties of this compound derivatives?
- Methodological Answer : Discrepancies in melting points or solubility often arise from impurities or polymorphic forms. Systematic characterization using DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) identifies polymorphs. For example, a derivative with a reported melting point of 155–160°C may show a second endotherm at 165°C due to a metastable polymorph. Cross-validation via elemental analysis and mass spectrometry ensures data reliability .
Properties
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVELOLCDKQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-03-3 | |
Record name | 4-Bromopropofol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BROMOPROPOFOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6V3UR69XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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